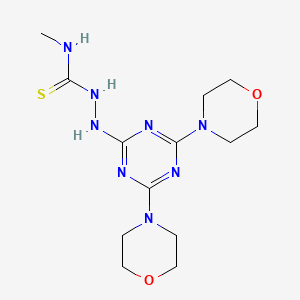

2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N8O2S/c1-14-13(24)19-18-10-15-11(20-2-6-22-7-3-20)17-12(16-10)21-4-8-23-9-5-21/h2-9H2,1H3,(H2,14,19,24)(H,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRUFLONUOYKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-dimorpholino-1,3,5-triazine. This intermediate is then reacted with N-methylhydrazinecarbothioamide under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds based on the 4,6-dimorpholino-1,3,5-triazine structure. The derivatives exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A series of derivatives were synthesized and tested for their ability to inhibit cell proliferation in cancer models. For instance:

- Compound 6o showed similar anti-proliferation activity to cisplatin against SW620 cells.

- Compound 6a exhibited selectivity towards SW620 cells with a notable mechanism involving the inhibition of the PI3K signaling pathway .

Mechanistic Insights

The mechanism of action for these compounds often involves modulation of key signaling pathways associated with cancer progression.

PI3K/mTOR Pathway Inhibition

The presence of the triazine core allows these compounds to effectively interact with the PI3K catalytic domain, leading to:

- Reduced molecular polarity , enhancing bioavailability.

- Inhibition of mTOR , which is crucial for cell growth and proliferation .

Synthesis and Structural Modifications

The synthesis of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide involves several steps that can be modified to enhance biological activity.

Synthetic Pathways

The synthetic routes typically include:

- Reaction of cyanuric chloride with morpholine derivatives.

- Subsequent coupling reactions to introduce hydrazinecarbothioamide functionalities .

Comparative Analysis of Derivatives

To better understand the efficacy and selectivity of various derivatives of this compound class, a comparative analysis can be presented in tabular form.

Mechanism of Action

The mechanism of action of 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like serotonin and dopamine . In cancer research, it targets the PI3K/mTOR pathway, inhibiting key enzymes involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxicity and Anticancer Activity

- Compound BMCL-200908069-1: A lead compound with a 4-((2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)-2,6-dimethoxyphenol structure. While it exhibits cytotoxicity, its activity is surpassed by thiopyrano-pyrimidine derivatives (e.g., Compound I in ) due to enhanced π-π stacking and hydrogen bonding from the fused thiopyrano ring. The hydrazine group in both compounds improves cytotoxicity, but BMCL-200908069-1 shows weaker PI3Kα inhibition compared to GDC-0941, a clinical PI3K inhibitor .

- Cu(II) Complexes: Self-assembled Cu(II) complexes derived from hydrazinecarbothioamide ligands demonstrate superior anticancer activity. For instance, Complex 1 ([Cu(DMAT)(H2O)(NO3)]NO3·C2H5OH) exhibits an IC50 of 5.94 µM against A-549 lung carcinoma cells, outperforming cisplatin (IC50 = 25.01 µM). This highlights the role of metal coordination in enhancing bioactivity .

Table 1: Cytotoxicity Comparison

| Compound | Target Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| BMCL-200908069-1 | Not specified | >10 | N/A | |

| Cu(II) Complex 1 | A-549 | 5.94 | 6.34 | |

| GDC-0941 (Control) | PI3Kα kinase | 0.003 | N/A |

Enzyme Inhibition

- MAO-A Inhibitors: 4,6-Dimorpholino-1,3,5-triazin-2-yl amino acid derivatives (e.g., Compounds 7, 18, 25) exhibit MAO-A inhibition comparable to clorgyline (IC50 ~1–10 nM). The amino acid substituents enhance selectivity for MAO-A over MAO-B, unlike the hydrazinecarbothioamide group, which may prioritize cytotoxicity over enzyme inhibition .

- PI3Kα Inhibition: Despite structural similarities to PI3K inhibitors like GDC-0941, 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide derivatives show suboptimal kinase inhibition, suggesting the need for further structural optimization .

Table 2: Enzyme Inhibition Profiles

| Compound | Target Enzyme | IC50 (nM) | Selectivity (MAO-A/B) | Reference |

|---|---|---|---|---|

| Compound 7 (Amino Acid) | MAO-A | ~5 | >10-fold | |

| Clorgyline (Control) | MAO-A | ~3 | >100-fold | |

| BMCL-200908069-1 | PI3Kα | >1000 | N/A |

Structural and Functional Modifications

- Urea Derivatives: Compounds like 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid () demonstrate antimicrobial activity (MIC = 39.06 µg/mL against B. subtilis). The urea linker improves water solubility compared to the hydrazinecarbothioamide group .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

The hydrazinecarbothioamide group confers moderate hydrophilicity, while urea and amino acid derivatives exhibit higher solubility but reduced membrane permeability.

Biological Activity

2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide is a compound derived from the 1,3,5-triazine family, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimorpholino-1,3,5-triazine derivatives with hydrazinecarbothioamide. The process can be summarized as follows:

-

Starting Materials :

- 4,6-Dimorpholino-1,3,5-triazine

- N-Methylhydrazinecarbothioamide

-

Reaction Conditions :

- Solvent: Commonly used solvents include ethanol or dimethylformamide (DMF).

- Temperature: Reactions are generally conducted at room temperature or under reflux conditions.

-

Characterization :

- The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 4,6-dimorpholino-1,3,5-triazine moiety. For instance:

- Cell Viability Assays : The synthesized compound has shown significant anti-proliferative effects against various cancer cell lines including SW620 (colon cancer), A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The MTT assay results indicate varying degrees of cytotoxicity depending on the specific cell line tested.

The biological activity of this compound is believed to involve the inhibition of key signaling pathways associated with cancer proliferation:

- PI3K/mTOR Pathway : Compounds similar to this compound have been reported to inhibit the PI3K/mTOR signaling pathway, which is crucial for cell growth and survival in many cancers .

Monoamine Oxidase Inhibition

Preliminary studies have also evaluated the inhibitory effects of related compounds on monoamine oxidase (MAO) enzymes:

- Selectivity : Certain derivatives exhibited selective inhibition towards MAO-A over MAO-B with comparable efficacy to standard inhibitors like clorgyline . This suggests potential applications in treating mood disorders and neurodegenerative diseases.

Case Studies

Several case studies have documented the effectiveness of triazine derivatives in clinical settings:

- Study on Breast Cancer : A study involving a series of triazine derivatives demonstrated their ability to induce apoptosis in breast cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function .

- In Vivo Models : Animal models treated with triazine derivatives showed reduced tumor growth and improved survival rates compared to control groups .

Q & A

Q. What are the established synthetic routes for 2-(4,6-dimorpholino-1,3,5-triazin-2-yl)-N-methylhydrazinecarbothioamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-chloro-4,6-dimorpholino-1,3,5-triazine with methylhydrazinecarbothioamide in ethanol under sonication at 60°C for 60 minutes, achieving yields >90% . Key optimization parameters include:

- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve intermediates.

- Catalyst use : Anhydrous potassium carbonate (K₂CO₃) enhances reaction efficiency in reflux conditions .

- Temperature control : Sonication at 60°C accelerates reaction kinetics.

Post-synthesis, purification via diethyl ether precipitation ensures high purity. Confirm success using IR (C=S stretch at ~1200 cm⁻¹) and ¹H NMR (morpholine protons at δ 3.6–3.8 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: A multi-technique approach is essential:

- IR Spectroscopy : Identify functional groups (e.g., C=S at ~1200 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- ¹H/¹³C NMR : Assign morpholine ring protons (δ 3.6–3.8 ppm) and triazine carbons (δ 165–170 ppm). Use DEPT-135 to distinguish CH₃ groups in the methylhydrazine moiety .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass).

- Elemental Analysis : Validate purity (C, H, N within ±0.3% of calculated values) .

Data Interpretation Tip : Cross-reference spectral data with structurally analogous compounds (e.g., triazine derivatives in ) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies often arise from variations in:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and exposure times .

- Structural Confirmation : Re-synthesize the compound and validate via X-ray crystallography (if feasible) or 2D NMR (e.g., NOESY for stereochemistry) .

- Control Experiments : Test metabolites or degradation products (e.g., hydrolysis under pH 7.4 buffer for 24 hours) to rule out off-target effects .

Q. What mechanistic insights can be gained from studying the electrochemical behavior of this compound?

Methodological Answer: Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) can reveal redox-active sites:

- Anodic Peaks : Look for oxidation of the hydrazinecarbothioamide moiety (~0.8 V vs. Ag/AgCl) .

- Cathodic Peaks : Reduction of triazine rings (e.g., -1.2 V) indicates electron-deficient regions.

Correlate electrochemical data with DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic or biological systems .

Q. How can hydrolytic stability be assessed under physiologically relevant conditions?

Methodological Answer: Design a kinetic study:

- Buffer Systems : Incubate the compound in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C.

- Monitoring : Use HPLC at intervals (0, 6, 12, 24 h) to quantify degradation.

- Product Identification : Isolate hydrolyzed products (e.g., via column chromatography) and characterize using MS/MS.

Key Finding : Morpholino groups enhance stability compared to methoxy analogs, as shown in .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases PDB: 3POZ). Focus on hydrogen bonds between the triazine core and catalytic lysine residues.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.

- QSAR Models : Correlate substituent effects (e.g., morpholino vs. piperazine) with inhibitory activity using datasets from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.